AC-P-Bromo-DL-phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

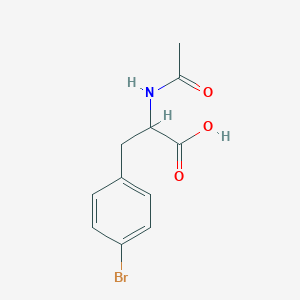

2-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409140 | |

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273730-59-9 | |

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-4-bromo-DL-phenylalanine (also known as AC-P-Bromo-DL-phe-OH) is a synthetic derivative of the essential amino acid DL-phenylalanine. The introduction of a bromine atom to the para position of the phenyl ring and an acetyl group to the alpha-amino group confers unique physicochemical properties, making it a valuable tool in various scientific disciplines, particularly in medicinal chemistry and biochemical research.[1] Its enhanced reactivity and structural modifications provide a scaffold for the synthesis of novel therapeutic agents and probes for studying biological processes.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-acetamido-3-(4-bromophenyl)propanoic acid | PubChem[2] |

| Synonyms | This compound, Ac-DL-Phe(4-Br)-OH, Acetyl-4-bromo-DL-phenylalanine | PubChem[2] |

| CAS Number | 273730-59-9 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂BrNO₃ | PubChem[2] |

| Molecular Weight | 286.12 g/mol | PubChem[2] |

| Melting Point | 183-189 °C | Chem-Impex[1] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| XLogP3 | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 285.00006 Da | PubChem[2] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[2] |

Synthesis

While a specific, detailed protocol for the synthesis of N-Acetyl-4-bromo-DL-phenylalanine is not extensively documented in publicly available literature, a standard and reliable method involves the N-acetylation of 4-bromo-DL-phenylalanine using acetic anhydride. The general mechanism involves the nucleophilic attack of the amino group of 4-bromo-DL-phenylalanine on one of the carbonyl carbons of acetic anhydride.

General Reaction Scheme

Caption: General reaction for the N-acetylation of 4-bromo-DL-phenylalanine.

Detailed Experimental Protocol: N-Acetylation of 4-bromo-DL-phenylalanine

This protocol is adapted from general procedures for the N-acetylation of amino acids.[3][4]

Materials:

-

4-bromo-DL-phenylalanine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-DL-phenylalanine (1 equivalent) in glacial acetic acid. The concentration should be approximately 0.5 to 1 M.

-

Addition of Acetylating Agent: While stirring the solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the flask.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-100°C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting oil or solid, add a small amount of cold deionized water and triturate to induce crystallization. An ice bath can be used to facilitate this process.

-

Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold deionized water to remove any remaining impurities.

-

Drying: Dry the purified N-Acetyl-4-bromo-DL-phenylalanine in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Workflow Diagram for Synthesis and Purification:

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block and research tool in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. The bromo- and acetyl- functionalities provide handles for further chemical modifications to create more potent and selective drugs.[1]

-

Peptide Synthesis: This modified amino acid can be incorporated into peptide chains to enhance their biological activity, stability against enzymatic degradation, and pharmacokinetic properties.[1]

-

Biochemical Research: It is utilized in the study of protein-protein interactions and enzyme activity. The bromo-phenylalanine moiety can serve as a probe to investigate the binding pockets of enzymes and receptors.[1]

-

Enzyme Inhibition: Due to its structural similarity to phenylalanine, it is a potential inhibitor of enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase.

Potential Mechanism of Action: Enzyme Inhibition

While specific signaling pathways directly modulated by this compound have not been extensively characterized in the literature, a plausible mechanism of action is the competitive inhibition of enzymes involved in phenylalanine metabolism.

Hypothetical Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of phenylalanine to tyrosine. Due to its structural analogy to the natural substrate, this compound could potentially act as a competitive inhibitor of PAH. It may bind to the active site of the enzyme, thereby preventing the binding of phenylalanine and inhibiting the production of tyrosine. This inhibitory action could have implications for conditions characterized by dysregulated phenylalanine metabolism.

References

An In-depth Technical Guide to N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological relevance of N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). The information is curated for professionals in the fields of chemical synthesis, drug discovery, and biomedical research.

Chemical Structure and Properties

N-Acetyl-4-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, characterized by an acetyl group attached to the alpha-amino group and a bromine atom substituted at the para-position of the phenyl ring.

IUPAC Name: 2-acetamido-3-(4-bromophenyl)propanoic acid Synonyms: this compound, Ac-DL-Phe(4-Br)-OH, Acetyl-4-bromo-DL-phenylalanine CAS Number: 273730-59-9[1] Molecular Formula: C₁₁H₁₂BrNO₃[1] Molecular Weight: 286.12 g/mol [2]

Chemical Structure:

References

An In-depth Technical Guide on the Core Mechanism of Action of AC-P-Bromo-DL-phe-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the available scientific information on AC-P-Bromo-DL-phe-OH and related compounds. Direct mechanistic studies, including quantitative data on the specific biological activity of this compound, are limited in publicly available literature. The proposed mechanisms of action are therefore based on the established roles of its structural analogs.

Introduction to this compound

N-Acetyl-4-bromo-DL-phenylalanine (this compound) is a synthetic derivative of the essential amino acid phenylalanine. Its structure is characterized by three key modifications to the parent amino acid: an acetyl group on the alpha-amino group, a bromine atom at the para position of the phenyl ring, and a racemic mixture of D and L enantiomers. These features make it a compound of interest in biochemical research and a versatile building block in the design and synthesis of novel therapeutic agents, particularly for neurological disorders.[1] While its primary utility has been in synthetic chemistry, its structural similarity to endogenous molecules suggests potential biological activities.

Role as a Versatile Building Block in Drug Discovery

This compound is primarily recognized as a valuable precursor in medicinal chemistry.[2] The individual components of the molecule each confer specific advantages for the synthesis of more complex drugs.

-

Phenylalanine Backbone: Provides a core structure that can mimic the natural amino acid, allowing it to interact with biological systems that recognize phenylalanine.

-

Para-Bromo Substitution: The bromine atom is a key functional group. It serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the creation of diverse compound libraries.[3] Furthermore, the bromine atom can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes, and can form halogen bonds, which may increase binding affinity to target proteins.[4][5]

-

N-Acetylation: The acetyl group protects the amino group during synthesis. In a pharmacological context, N-acetylation can alter a compound's properties, for example by making it a substrate for different cellular transporters, which can be part of a prodrug strategy.[6]

References

An In-depth Technical Guide to AC-P-Bromo-DL-phe-OH (CAS 273730-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-P-Bromo-DL-phe-OH, chemically known as 2-(acetylamino)-3-(4-bromophenyl)propanoic acid, is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring an N-acetylated amine and a bromine atom at the para position of the phenyl ring, provides unique physicochemical properties that are leveraged to modulate the biological activity and pharmacokinetic profiles of peptides and other therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its properties, potential applications, and generalized experimental protocols for its use.

The incorporation of unnatural amino acids like this compound into peptide sequences is a strategic approach to enhance biological efficacy. The presence of the bromine atom can increase lipophilicity and introduce favorable steric and electronic interactions, potentially leading to improved binding affinity with biological targets.[2] Furthermore, the D,L-racemic nature of this compound allows for its use in screening applications where stereochemistry may influence activity, while the N-acetyl group can enhance stability against enzymatic degradation. This compound is particularly noted for its application in the development of novel therapeutics for neurological disorders.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in chemical synthesis and biological assays.

| Property | Value | Reference(s) |

| CAS Number | 273730-59-9 | [1][3] |

| Molecular Formula | C₁₁H₁₂BrNO₃ | [3] |

| Molecular Weight | 286.12 g/mol | [3] |

| Synonyms | Ac-DL-Phe(4-Br)-OH, N-acetyl-4-bromo-DL-phenylalanine, 2-(acetylamino)-3-(4-bromophenyl)propanoic acid | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 183-189 °C | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Drug Development

This compound is a versatile tool in several areas of biochemical and pharmaceutical research:

-

Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with modified properties. The N-acetyl group protects the amine during synthesis, and the bromophenyl side chain introduces a site for modulating biological activity.[1]

-

Drug Discovery: This compound is a precursor in the synthesis of small molecule drugs and peptidomimetics. Its use is particularly explored in the development of agents targeting neurological disorders.[1]

-

Enzyme Inhibition Studies: As an analog of phenylalanine, it and peptides containing it can be used to probe the active sites of enzymes, potentially acting as inhibitors. The bromo-substituent can influence binding to hydrophobic pockets within enzyme active sites.[4]

-

Biophysical Probes: The bromine atom can serve as a heavy atom for X-ray crystallography studies of peptide-protein complexes, aiding in structure determination.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of related amino acids. A common method for producing unnatural phenylalanine derivatives is the Erlenmeyer-Plöchl reaction, followed by reduction and N-acetylation.

Step 1: Synthesis of 2-phenyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

-

In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the azlactone product.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water.

-

Dry the product under vacuum.

Step 2: Hydrolysis to α-benzamido-4-bromocinnamic acid

-

Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.

-

Heat the suspension until the solid dissolves.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.

Step 3: Reduction to N-benzoyl-4-bromo-DL-phenylalanine

-

Dissolve the α-benzamido-4-bromocinnamic acid in a suitable solvent such as ethanol.

-

Gradually add a reducing agent, such as sodium amalgam, to the solution with vigorous stirring. Maintain a moderate temperature.

-

After the reaction is complete, filter the solution to remove any solids.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the product by filtration and dry.

Step 4: Hydrolysis to 4-Bromo-DL-phenylalanine

-

Reflux the N-benzoyl-4-bromo-DL-phenylalanine in 10% hydrochloric acid for 6 hours.[5]

-

Cool the reaction mixture and neutralize with a base (e.g., triethylamine) to precipitate the amino acid.[5]

-

Collect the solid by filtration and wash with water.[5]

Step 5: N-acetylation to this compound

-

Dissolve 4-Bromo-DL-phenylalanine (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The product can be isolated by precipitation with water or by removal of the solvent under reduced pressure, followed by recrystallization.

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide chain using Fmoc-based chemistry. The N-acetyl group of the target compound means it would typically be incorporated at the N-terminus of a peptide.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Coupling of this compound: For the final coupling at the N-terminus, follow the procedure in step 3 using this compound instead of an Fmoc-protected amino acid.

-

Final Wash: After the final coupling, wash the resin extensively with DMF and DCM, and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Enzyme Inhibition Assay (Hypothetical)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a peptide containing this compound against a target enzyme.[4]

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Peptide inhibitor (containing this compound)

-

Assay buffer

-

96-well microplate

-

Plate reader (for absorbance or fluorescence detection)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitor in the assay buffer.

-

Serial Dilution: Create a series of dilutions of the peptide inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution to each well. Add the different concentrations of the peptide inhibitor. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[4]

-

Visualizations

Synthesis and Peptide Incorporation Workflow

Caption: Generalized workflow for the synthesis of this compound and its subsequent incorporation into a peptide via Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Mechanism of Enhanced Peptide-Receptor Binding

Caption: A diagram illustrating the potential mechanisms by which the 4-bromophenyl side chain can enhance the binding affinity of a peptide to its target receptor.

References

N-α-Acetyl-p-bromo-DL-phenylalanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Acetyl-p-bromo-DL-phenylalanine is a synthetic derivative of the amino acid phenylalanine. The introduction of a bromine atom at the para position of the phenyl ring and an acetyl group at the alpha-amino group confers unique chemical properties, making it a valuable building block in medicinal chemistry and biochemical research. This technical guide provides a summary of the available information on this compound, including its synonyms, physicochemical properties, and general applications.

Chemical Identity and Synonyms

The compound is known by several names in chemical literature and supplier catalogs. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and procurement.

Synonyms:

-

Acetyl-4-bromo-DL-phenylalanine[1]

-

Ac-DL-Phe(4-Br)-OH

-

Ac-p-bromo-DL-Phe-OH

-

(RS)-Ac-2-amino-3-(4-bromophenyl)propionic acid

Physicochemical Properties

The fundamental physicochemical properties of N-α-Acetyl-p-bromo-DL-phenylalanine are summarized in the table below. This information is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 273730-59-9 | |

| Molecular Formula | C₁₁H₁₂BrNO₃ | |

| Molecular Weight | 286.12 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C |

Applications in Research and Development

While specific, in-depth experimental data and biological activity profiles for N-α-Acetyl-p-bromo-DL-phenylalanine are not extensively reported in publicly accessible literature, its primary applications are described by chemical suppliers and in related medicinal chemistry research. The compound is principally utilized as a versatile intermediate and building block.

Pharmaceutical and Medicinal Chemistry

The primary application of N-α-Acetyl-p-bromo-DL-phenylalanine is in the synthesis of more complex molecules with potential therapeutic value.[1] The presence of the bromo-phenyl moiety offers a site for further chemical modification through cross-coupling reactions, while the acetylated amino acid structure makes it a suitable component for incorporation into peptidomimetics and other small molecule drug candidates.[1] It is particularly noted for its use in the development of novel agents targeting neurological disorders.[1]

Biochemical Research and Peptide Synthesis

In the field of biochemical research, this compound serves as a tool for studying protein-protein interactions and enzyme activities.[1] The brominated phenyl ring can act as a heavy atom for X-ray crystallography or as a probe to investigate binding pockets of enzymes and receptors. Its structure is also amenable for use in peptide synthesis, allowing for the creation of modified peptides with potentially enhanced stability or altered biological activity.[1][2][3]

Logical Workflow in Research

The general workflow for the utilization of N-α-Acetyl-p-bromo-DL-phenylalanine in a research and development context is depicted below. This diagram illustrates the logical progression from the compound as a starting material to its potential application in biological systems.

Experimental Protocols and Quantitative Data

A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols or quantitative biological data (e.g., IC₅₀, Kᵢ values) for N-α-Acetyl-p-bromo-DL-phenylalanine itself. The available information points to its role as a precursor or intermediate. Researchers utilizing this compound would typically develop their own specific protocols based on the downstream application, such as standard solid-phase peptide synthesis methodologies or Suzuki/Heck cross-coupling conditions for further modification of the phenyl ring.

Signaling Pathways

Due to the lack of published research on the specific biological targets and mechanism of action of N-α-Acetyl-p-bromo-DL-phenylalanine, there are no established signaling pathways associated with this compound to visualize. Its biological effects would be contingent on the structure of the final molecule into which it is incorporated.

Conclusion

N-α-Acetyl-p-bromo-DL-phenylalanine is a valuable chemical entity for researchers in drug discovery and chemical biology. Its utility lies in its capacity as a versatile building block for the synthesis of novel compounds and modified peptides. While detailed public data on its intrinsic biological activity is scarce, its chemical properties make it a compound of interest for the development of new therapeutic agents and research tools. Further investigation into the biological effects of molecules derived from this scaffold may reveal specific pathways and activities.

References

Technical Data Summary for N-Acetyl-DL-4-bromophenylalanine

Synonyms: AC-DL-Phe(4-Br)-OH, Ac-p-bromo-DL-Phe-OH, (RS)-2-acetamido-3-(4-bromophenyl)propanoic acid

This document provides the core physicochemical properties of N-Acetyl-DL-4-bromophenylalanine, a derivative of the amino acid phenylalanine. It is a compound of interest in biochemical research and drug development due to its unique structure, which includes a bromine atom on the phenyl ring and an acetyl group on the amine.[1] These features enhance its utility in the synthesis of novel therapeutic agents and for studying protein interactions.[1]

Physicochemical Properties

The fundamental molecular characteristics of N-Acetyl-DL-4-bromophenylalanine are summarized in the table below. This data is essential for experimental design, analytical method development, and chemical synthesis involving this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₃[1][][3][4] |

| Molecular Weight | 286.12 g/mol [3][4] |

| CAS Number | 273730-59-9[1] |

| Melting Point | 183-189 °C[1] |

Logical Relationship of Components

The chemical structure of AC-DL-Phe(4-Br)-OH is derived from the basic structure of phenylalanine through specific modifications. The following diagram illustrates the relationship between the parent molecule and its functionalized derivative.

References

Determining the Solubility of AC-P-Bromo-DL-phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Profile: AC-P-Bromo-DL-phe-OH

-

Synonyms: N-ALPHA-ACETYL-P-BROMO-DL-PHENYLALANINE, AC-P-BROMO-DL-PHENYLALANINE, ACETYL-4-BROMO-DL-PHENYLALANINE, AC-DL-PHE(4-BR)-OH[3]

-

Melting Point: 183-189 °C[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording solubility data in a structured and comparable manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | ||||

| e.g., Phosphate-Buffered Saline (pH 7.4) | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Dichloromethane | ||||

| e.g., Acetone |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7] This method involves achieving a state of equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Vials with screw caps or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Detailed Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7] The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, either:

-

Centrifuge the vials at a high speed.

-

Filter the supernatant using a syringe filter compatible with the solvent. It is crucial to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.

-

-

-

Sample Analysis:

-

Carefully collect a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of the compound and the desired sensitivity and selectivity.[8][9]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The presence of a chromophore in the molecule makes it suitable for UV detection.[8][9]

-

UV-Vis Spectrophotometry: This is a simpler and faster method if the compound has a unique absorbance maximum and there are no interfering substances in the solvent. A calibration curve is also required.[8]

-

Mass Spectrometry (MS): For very low solubility or complex matrices, LC-MS can provide high sensitivity and specificity.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining compound solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Acetyl-4-bromo-DL-phenylalanine , ≥98% , 273730-59-9 - CookeChem [cookechem.com]

- 5. echemi.com [echemi.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of N-Acetyl-p-bromo-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). Due to the limited availability of specific experimental spectra in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural analogues. Furthermore, it furnishes detailed, generalized experimental protocols for acquiring and interpreting the necessary data for the characterization of this compound.

Introduction

N-acetyl-p-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, featuring an acetyl group attached to the amine and a bromine atom at the para-position of the phenyl ring. This modification of the parent amino acid makes it a valuable building block in peptide synthesis and drug discovery, potentially influencing the compound's biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for N-acetyl-p-bromo-DL-phenylalanine. These predictions are derived from the known spectral data of structurally related compounds, including N-acetyl-DL-phenylalanine and p-bromo-DL-phenylalanine.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Notes |

| Acetyl CH₃ | 1.9 - 2.1 | Singlet | - | The chemical shift is characteristic of an N-acetyl group. |

| β-CH₂ | 2.9 - 3.2 | Doublet of Doublets (dd) | ~14, ~6-8 | Diastereotopic protons due to the adjacent chiral center, appearing as two signals. |

| α-CH | 4.5 - 4.7 | Multiplet | ~6-8 | Coupled to the β-protons and the amide proton. |

| Aromatic CH (ortho to CH₂) | 7.0 - 7.2 | Doublet | ~8-9 | Two protons adjacent to the methylene-bearing carbon. |

| Aromatic CH (ortho to Br) | 7.4 - 7.6 | Doublet | ~8-9 | Two protons adjacent to the bromine atom. |

| Amide NH | 7.5 - 8.5 | Doublet | ~7-9 | Chemical shift can be broad and is solvent-dependent. |

| Carboxylic Acid OH | 10 - 13 | Broad Singlet | - | Chemical shift is highly solvent-dependent and the proton may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Notes |

| Acetyl CH₃ | 22 - 24 | Characteristic for an N-acetyl methyl group. |

| β-CH₂ | 37 - 39 | Aliphatic methylene carbon. |

| α-CH | 53 - 56 | Alpha-carbon of the amino acid backbone. |

| Aromatic C-Br | 120 - 122 | Carbon atom directly bonded to the bromine. |

| Aromatic CH (ortho to CH₂) | ~131 | Aromatic methine carbons. |

| Aromatic CH (ortho to Br) | ~132 | Aromatic methine carbons. |

| Aromatic C (ipso to CH₂) | 136 - 138 | Quaternary aromatic carbon attached to the side chain. |

| Acetyl C=O | 170 - 172 | Carbonyl carbon of the amide. |

| Carboxylic Acid C=O | 173 - 176 | Carbonyl carbon of the carboxylic acid. |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | 1630 - 1660 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 286.0/288.0 | Molecular ion peak in positive ion mode, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| [M-H]⁻ | 284.0/286.0 | Molecular ion peak in negative ion mode, with the bromine isotopic pattern. |

| [M+Na]⁺ | 308.0/310.0 | Sodium adduct, also showing the bromine isotopic pattern. |

| [M-COOH]⁺ | 241.0/243.0 | Fragment resulting from the loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of N-acetyl-p-bromo-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of N-acetyl-p-bromo-DL-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. For observing exchangeable protons (NH and OH), DMSO-d₆ is often preferred.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. This will aid in the definitive assignment of all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.

-

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as N-acetyl-p-bromo-DL-phenylalanine.

The Versatility of Halogenation: A Technical Guide to the Applications of Halogenated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms onto the phenylalanine scaffold has unlocked a wealth of possibilities in chemical biology, drug discovery, and materials science. By modulating the physicochemical and biological properties of this essential amino acid, halogenation offers a powerful tool to enhance metabolic stability, fine-tune receptor binding affinity, and introduce novel functionalities for imaging and therapeutic intervention. This in-depth technical guide explores the core applications of halogenated phenylalanine derivatives, providing detailed experimental insights and a survey of their impact across various scientific disciplines.

Physicochemical Properties and Their Biological Implications

The introduction of fluorine, chlorine, bromine, or iodine to the phenyl ring of phenylalanine profoundly alters its molecular characteristics. These changes, including size, hydrophobicity, and electronic distribution, are fundamental to the diverse applications of these derivatives.[1] The high electronegativity of fluorine, for instance, can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for receptor binding.[2] Furthermore, the exceptional stability of the carbon-fluorine bond can render peptides less susceptible to enzymatic degradation, thereby enhancing their metabolic stability.[2][3]

Table 1: Physicochemical Properties of Selected Halogenated Phenylalanine Derivatives [1]

| Derivative | Molecular Weight ( g/mol ) | Calculated LogP | Key Notes |

| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid |

| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Minimal steric perturbation, alters electronic properties.[1] |

| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | Isomer with a different electronic distribution.[1] |

| 4-Chloro-L-phenylalanine | 199.63 | - | Used as an inhibitor of tryptophan hydroxylase.[1] |

| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis.[1] |

| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Used in peptide synthesis and for radiolabeling.[1] |

Applications in Drug Discovery and Development

Halogenated phenylalanine derivatives are invaluable tools in medicinal chemistry for modulating biological activity and serving as probes to study biological systems.[1]

Enzyme Inhibition

One of the most well-established applications is in the design of enzyme inhibitors. The halogen substituent can act as a key interacting moiety within an enzyme's active site or can irreversibly modify the enzyme.

-

p-Chlorophenylalanine (PCPA) as a Tryptophan Hydroxylase Inhibitor: PCPA, also known as Fenclonine, serves as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[4] This property has made it a valuable research tool for studying the roles of serotonin in various physiological and behavioral processes.[4][5][6][7] PCPA administration leads to a significant depletion of brain serotonin levels.[6][7][8]

Table 2: Effect of p-Chlorophenylalanine (PCPA) on Serotonin Levels

| Dosage | Effect on Brain Serotonin Levels | Reference |

| 1000 mg/kg | Reduced to 9.4% of control levels | [7] |

| 100-300 mg/kg (intraperitoneal) | 3-fold decrease in cortical 5-HT at 24h; 6-9-fold decrease at 2-4 days | [6] |

| 2 x 400 mg/kg | Decrease in serotonin levels by 98.7% in rat cortex | [6] |

The mechanism involves PCPA acting as a competitive inhibitor of tryptophan hydroxylase in vitro, but it causes irreversible inactivation of the enzyme in vivo.[5]

Mechanism of Tryptophan Hydroxylase Inhibition by p-Chlorophenylalanine (PCPA).

Modulation of Peptide and Protein Function

Incorporating halogenated phenylalanine derivatives into peptides can significantly enhance their biological activity, stability, and pharmacokinetic profiles.[2]

-

Antimicrobial Peptides: The introduction of 4-fluoro-phenylalanine into cationic antimicrobial peptides (AMPs) can bolster their potency and stability.[2] The antibacterial activity of these modified peptides is often assessed by determining their minimum inhibitory concentration (MIC).[2]

-

Anticancer Peptides: Peptides containing 4-fluoro-phenylalanine have shown promise in oncology.[2] The altered electronic properties of the fluorinated ring can lead to more favorable interactions with cancer cell targets.[2]

-

Amyloid Formation: Halogenation of phenylalanine residues within amyloidogenic peptide fragments, such as those from human islet amyloid polypeptide (hIAPP), can modulate the kinetics of amyloid fibril formation.[9] Increased hydrophobicity due to halogenation can accelerate aggregation.[9]

Neuroprotection

Certain halogenated derivatives have demonstrated neuroprotective effects. For example, 3,5-dibromo-L-tyrosine, a halogenated derivative of the related aromatic amino acid tyrosine, has shown promise in protecting the brain during ischemic conditions by attenuating excitatory glutamatergic synaptic transmission.[10][11]

Table 3: Neuroprotective Effects of Halogenated Phenylalanine/Tyrosine Derivatives [10]

| Compound | IC50 for depressing mEPSC frequency | In vivo effect in transient MCAO model |

| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 µmol/L | - |

| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 µmol/L | Decreased brain infarct volume to 52.7 ± 14.1% of control |

Applications in Biomedical Imaging

Radioiodinated phenylalanine derivatives are valuable tracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[12][13] These tracers are often designed to target amino acid transporters that are overexpressed in tumor cells.[12][14]

-

Tumor Imaging: Radioiodinated 4-iodo-L-phenylalanine has been evaluated for imaging brain tumors and breast cancer.[12] The uptake of these tracers in cancer cells is mediated by transporters like the L-type amino acid transporter 1 (LAT1).[12][15] The position and size of the halogen atom can influence the affinity for these transporters.[15]

Workflow for Tumor Imaging using Radioiodinated Phenylalanine Derivatives.

Protein Engineering and Structural Biology

The incorporation of halogenated phenylalanine derivatives into proteins serves as a powerful tool for studying protein structure, function, and dynamics.[16][17]

-

Probing Protein Structure with 19F NMR: Fluorine is a highly sensitive NMR probe.[18] Incorporating 4-19F-phenylalanine into proteins allows for the study of conformational changes and dynamics in the native state.[18]

-

Enhancing Protein Stability: The introduction of fluorinated aromatic amino acids can increase the catabolic stability of proteins and peptides, which is particularly beneficial for therapeutic proteins and peptide-based vaccines.[13][16]

-

Photocrosslinking: Halogenated derivatives of p-benzoyl-l-phenylalanine (pBpa) have been shown to increase the efficiency of photocrosslinking for capturing protein-protein interactions.[19][20]

Experimental Protocols

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic methods are available, ranging from classical organic chemistry to enzymatic approaches.[1]

A. General Acid Hydrolysis for Deprotection (Example: 4-Bromophenylalanine) [1]

-

Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).

-

Heat the mixture to 95-100°C for 6 hours with stirring.

-

Neutralize the pH with triethylamine.

-

Collect the resulting solid by filtration.

-

Wash the solid with water (40 mL) to obtain the final product.

B. Enzymatic Synthesis [1][21]

-

Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.

-

Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.

-

Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.

A simplified workflow for the enzymatic synthesis of halogenated L-phenylalanine.

Analysis of Halogenated Phenylalanine Derivatives

Standard chromatographic and spectroscopic methods are employed for analysis.[1]

A. HPLC Analysis of Protein Incorporation [1][22]

-

Sample Preparation: Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After further centrifugation, dry the resulting supernatant.

-

Reconstitution: Reconstitute the residue in a sodium borate buffer.

-

Derivatization (Optional but recommended for amino acid analysis): Precolumn derivatization with a reagent such as phenylisothiocyanate.[22]

-

HPLC Analysis: Inject the reconstituted (and derivatized) sample into an HPLC system for separation and quantification.

The Special Case of Iodinated Tyrosine Derivatives: Thyroid Hormones

While not phenylalanine derivatives, the naturally occurring iodinated tyrosine derivatives, triiodothyronine (T3) and thyroxine (T4), are quintessential examples of the biological significance of halogenation.[23][24] These thyroid hormones are crucial regulators of metabolism.[23][25][26] Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein.[23][24] T4 is the major form in the blood and is converted to the more potent T3 in target tissues.[23][25]

The hypothalamic-pituitary-thyroid axis regulating thyroid hormone production.

Future Outlook

The field of halogenated phenylalanine derivatives continues to evolve, with ongoing research into novel synthetic methodologies, particularly those leveraging enzymatic and biocatalytic approaches.[1] The unique properties conferred by halogenation will undoubtedly fuel the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] Continued exploration of the structure-activity relationships of these versatile compounds is crucial for unlocking their full potential in a wide array of scientific and medical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Fenclonine - Wikipedia [en.wikipedia.org]

- 5. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 14. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 15. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 24. cusabio.com [cusabio.com]

- 25. youtube.com [youtube.com]

- 26. my.clevelandclinic.org [my.clevelandclinic.org]

AC-P-Bromo-DL-phe-OH in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) is a synthetically derived amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom at the para position of the phenyl ring and an acetylated amine, provides unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The introduction of the bromine atom enhances the compound's reactivity and allows for further chemical modifications, making it a versatile tool in drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols relevant to the use of this compound in a research and development setting. The primary applications of this compound lie in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studying protein-protein interactions and enzyme activities.[1]

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Synonyms | Acetyl-4-bromo-DL-phenylalanine, Ac-DL-Phe(4-Br)-OH, (RS)-N-Acetyl-2-amino-3-(4-bromophenyl)propanoic acid |

| CAS Number | 273730-59-9 |

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Melting Point | 183-189 °C |

| Storage Conditions | 0-8°C |

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile tool in several areas of medicinal chemistry:

-

Peptide and Peptidomimetic Design: As a derivative of phenylalanine, it can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly relevant in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other pathways regulated by peptides.[2]

-

Enzyme Inhibition: The structural analogy to the natural amino acid phenylalanine allows this compound and its derivatives to act as potential competitive inhibitors of various enzymes. A key area of investigation is the inhibition of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), which are critical enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin.[3]

-

Building Block for Novel Therapeutics: The bromine atom serves as a handle for various chemical modifications, including cross-coupling reactions. This allows for the synthesis of a diverse range of small molecules and complex pharmaceutical agents, particularly those aimed at treating neurological disorders.[1]

Quantitative Data

Table 1: Hypothetical Inhibitory Activity of p-Bromophenylalanine Derivatives

| Target Enzyme | Inhibitor | Assay Type | IC₅₀ (µM) | Significance |

| Phenylalanine Hydroxylase (PAH) | p-Bromo-DL-phenylalanine | Enzyme Activity Assay | Data not available | Potential to modulate dopamine and norepinephrine biosynthesis |

| Tryptophan Hydroxylase (TPH) | p-Bromo-DL-phenylalanine | Enzyme Activity Assay | Data not available | Potential to modulate serotonin biosynthesis |

| L-type Amino Acid Transporter 1 (LAT1) | 4-Bromo-2-chloro-D-phenylalanine | In Vitro Inhibition Assay | 10 - 100 (Hypothetical) | Indicates potency in blocking amino acid transport, relevant for oncology.[4] |

Table 2: Binding Affinity of a Peptide containing p-Bromophenylalanine

| Peptide | Target | Assay Type | Binding Affinity (ΔΔG, kcal/mol) | Significance |

| KEIQLVIKVFI₄₈₉A (Reference Peptide) | MDM2/MDMX Interface | Blind Docking Simulation | -1.02 | Preferential binding to the target interface, activating the p53 pathway.[5] |

| KEIQLVSKVFI₄₈₉M (Mutant Peptide) | MDM2/MDMX Interface | Blind Docking Simulation | -3.96 | Enhanced preferential binding, suggesting improved potency in p53 activation.[5] |

Experimental Protocols

Synthesis of N-acetyl-p-bromo-DL-phenylalanine

This protocol is adapted from the Erlenmeyer-Plöchl synthesis of related azlactone intermediates and subsequent hydrolysis.[6]

Step 1: Synthesis of 2-Methyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

-

Materials: 4-Bromobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium acetate, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the azlactone product.

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol, followed by hot water.

-

Dry the product under vacuum.

-

Step 2: Hydrolysis to α-Acetamido-4-bromocinnamic acid

-

Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.

-

Procedure:

-

Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-4-bromocinnamic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.

-

Step 3: Reduction to N-acetyl-p-bromo-DL-phenylalanine

-

Materials: α-Acetamido-4-bromocinnamic acid from Step 2, Sodium amalgam, Ethanol.

-

Procedure:

-

Dissolve the α-acetamido-4-bromocinnamic acid in ethanol.

-

Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

-

After the reaction is complete, filter the solution to remove mercury.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the final product.

-

Collect the N-acetyl-p-bromo-DL-phenylalanine by vacuum filtration, wash with cold water, and dry.

-

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This generalized protocol is for assessing the inhibitory activity of compounds on PAH.[3]

-

Materials: Purified Phenylalanine Hydroxylase (PAH) enzyme, L-Phenylalanine, Dithiothreitol (DTT), Catalase, Ferrous ammonium sulfate, 6-Methyltetrahydropterin (6-MPH₄) (cofactor), this compound (inhibitor), Trichloroacetic acid (TCA), Phosphate buffer (pH 6.8).

-

Procedure:

-

Prepare a reaction mixture in appropriate tubes containing phosphate buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH₄.

-

Add varying concentrations of this compound to the respective tubes. A control tube with no inhibitor should be included.

-

Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding L-phenylalanine.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction by adding TCA.

-

Quantify the product (tyrosine) using a suitable method, such as HPLC.

-

Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value.

-

Cell-Based Assay: In Vitro LAT1 Inhibition

This protocol is adapted for assessing the inhibition of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[4]

-

Materials: LAT1-expressing cancer cell line (e.g., A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), [³H]-L-Leucine (radiolabeled substrate), this compound (inhibitor), Scintillation fluid and counter.

-

Procedure:

-

Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Prepare a series of dilutions of this compound in a suitable transport buffer.

-

Pre-incubate the cells with the different concentrations of the test compound for 15 minutes.

-

Add [³H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Potential competitive inhibition of aromatic amino acid hydroxylases by this compound, impacting neurotransmitter biosynthesis.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound in a drug discovery context.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of AC-P-Bromo-DL-phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as binding affinity, metabolic stability, and bioavailability. AC-P-Bromo-DL-phe-OH, an N-terminally acetylated para-brominated derivative of phenylalanine, offers unique characteristics for peptide design. The bromine atom provides a versatile synthetic handle for post-synthesis modifications, such as cross-coupling reactions, and can also serve as a heavy atom for X-ray crystallography. The N-terminal acetylation neutralizes the charge of the N-terminus, which can be crucial for mimicking natural proteins or improving cell permeability. The use of a DL-racemic mixture can be a strategy to create peptide libraries for screening or to enhance resistance to enzymatic degradation.

These application notes provide a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis

| Reagent/Material | Grade | Recommended Supplier | Purpose |

| Fmoc-p-bromo-DL-phenylalanine | ≥98% | Various | Unnatural amino acid building block |

| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Various | Solid support for C-terminal amide peptides |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | ACS Grade or higher | Various | Solvent for washing and resin swelling |

| Piperidine | Reagent Grade | Various | Fmoc deprotection agent |

| Acetic Anhydride | Reagent Grade | Various | N-terminal acetylation reagent |

| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Various | Base for coupling and acetylation reactions |

| HBTU/HATU/HCTU | Peptide Synthesis Grade | Various | Coupling (activating) reagent |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various | Cleavage of the peptide from the resin |

| Triisopropylsilane (TIPS) | Reagent Grade | Various | Scavenger during cleavage |

| Diethyl ether (anhydrous) | ACS Grade | Various | Peptide precipitation |

Table 2: Typical Quantitative Parameters in SPPS of a Short Peptide Containing p-Bromo-phenylalanine

| Parameter | Typical Value | Notes |

| Resin Loading Capacity | 0.4 - 0.8 mmol/g | Varies depending on the specific resin used. |

| Amino Acid Equivalents | 3.0 - 5.0 eq. | Relative to the resin loading. |

| Coupling Reagent Equivalents | 3.0 - 5.0 eq. | Relative to the resin loading. |

| Base (DIEA) Equivalents | 6.0 - 10.0 eq. | Relative to the resin loading. |

| Coupling Efficiency | >99% | Per step, can be monitored by a ninhydrin test. Steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated Phe. |

| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the peptide sequence and length. |

| Final Purified Peptide Yield | 15 - 40% | Post-HPLC purification. Yields for peptides containing DL-amino acids may be lower due to the need to separate diastereomers. |

Experimental Protocols

This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

Resin Swelling

Proper swelling of the resin is crucial for efficient synthesis.

-

Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the incorporation of Fmoc-p-bromo-DL-phenylalanine. The same procedure applies to other standard Fmoc-protected amino acids in the sequence.

-

In a separate vial, dissolve 3.0 equivalents of Fmoc-p-bromo-DL-phenylalanine and 3.0 equivalents of a coupling reagent (e.g., HBTU) in DMF.

-

Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time can be extended.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

-

Optional: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Capping (Optional)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the solution and wash the resin with DMF.

N-Terminal Acetylation

After the final Fmoc deprotection of the last amino acid, the N-terminus is acetylated.

-

Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.

-

Add the acetylation solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes side-chain protecting groups.

-

Dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the use of DL-phenylalanine, the crude product will contain a mixture of diastereomers, which may require careful optimization of the HPLC gradient for separation.

-

Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Example: Substance P and the NK-1 Receptor

Peptides containing unnatural amino acids can be designed to modulate G-protein coupled receptor (GPCR) signaling. The Substance P/Neurokinin-1 (NK-1) receptor system is a well-studied example of such a pathway.

Application Notes and Protocols for Incorporating AC-P-Bromo-DL-phe-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. AC-P-Bromo-DL-phe-OH, an acetylated and brominated derivative of phenylalanine, offers unique physicochemical properties that can be leveraged to enhance peptide stability, modulate biological activity, and introduce novel functionalities. The bromine atom at the para position of the phenyl ring can alter steric and electronic properties, potentially leading to enhanced binding affinity with target receptors through favorable interactions.[1] Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-acetamido-3-(4-bromophenyl)propanoic acid |

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| CAS Number | 273730-59-9 |

Applications in Peptide Chemistry

The introduction of this compound into a peptide sequence can confer several advantages:

-

Modulation of Biological Activity: The bulky and electronegative bromine atom can influence peptide conformation and interaction with biological targets. This can lead to enhanced receptor binding affinity or altered enzyme inhibition.[1] The electron-withdrawing nature of bromine can affect the pKa of nearby functional groups, potentially leading to stronger or different binding interactions.[1]

-

Increased Stability: The steric hindrance provided by the bromo-phenyl group can increase resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide.

-

Structural Probe: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of peptide and protein structures.

-

Chemical Handle: The bromine atom can serve as a reactive site for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse chemical moieties.

Quantitative Data on the Impact of Brominated Amino Acids

While direct comparative data for peptides containing this compound is not extensively available in the public domain, studies on peptides incorporating other brominated amino acids demonstrate the potential for enhanced biological activity.

Table 1: Comparative Antimicrobial Activity of Nisin and its Brominated Variant

A study on the antimicrobial peptide nisin illustrated that the substitution of tryptophan with 5-bromo-tryptophan resulted in a significant increase in potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.

| Peptide | Target Organism | MIC (µg/mL) | Fold Increase in Potency |

| Nisin (Wild-Type) | S. aureus (MSSA) | 1.0 | - |

| [5-Br-Trp]¹-Nisin | S. aureus (MSSA) | 0.5 | 2 |

| Nisin (Wild-Type) | S. aureus (MRSA) | 1.0 | - |

| [5-Br-Trp]¹-Nisin | S. aureus (MRSA) | 0.5 | 2 |

MIC: Minimum Inhibitory Concentration. Data extrapolated from studies on nisin variants.

Table 2: Illustrative Comparison of Metabolic Stability